5-(2-Pyridinylsulfanyl)-2-furaldehyde
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Overview
Description
5-(2-Pyridinylsulfanyl)-2-furaldehyde is a heterocyclic organic compound that features both a pyridine and a furan ring connected via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Pyridinylsulfanyl)-2-furaldehyde typically involves the reaction of 2-pyridinesulfenyl halides with furan derivatives. One common method includes the use of 2-pyridinesulfenyl chloride or bromide, which reacts with furan-2-carbaldehyde under mild conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Pyridinylsulfanyl)-2-furaldehyde can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The aldehyde group can be reduced to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 5-(2-Pyridinylsulfanyl)-2-furanmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Pyridinylsulfanyl)-2-furaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-(2-Pyridinylsulfanyl)-2-furaldehyde is not fully understood, but it is believed to interact with various molecular targets due to its heterocyclic structure. The sulfur atom may play a role in binding to metal ions or interacting with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Pyridinylsulfanyl)nicotinic acid
- 2-(2-Pyridinylsulfanyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide
- 5-(2-Pyridinylsulfanyl)-2-furoic acid
Uniqueness
5-(2-Pyridinylsulfanyl)-2-furaldehyde is unique due to the presence of both a pyridine and a furan ring, which imparts distinct electronic and steric properties. This dual-ring system can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-pyridin-2-ylsulfanylfuran-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-7-8-4-5-10(13-8)14-9-3-1-2-6-11-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJZBQDKKLHSBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383409 |
Source
|
Record name | 5-(2-Pyridinylsulfanyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
709635-68-7 |
Source
|
Record name | 5-(2-Pyridinylsulfanyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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